1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea
Brand Name: Vulcanchem
CAS No.: 228400-57-5
VCID: VC17535463
InChI: InChI=1S/C19H13ClF3N3O3/c20-16-6-3-12(9-15(16)19(21,22)23)26-18(28)25-11-1-4-13(5-2-11)29-14-7-8-24-17(27)10-14/h1-10H,(H,24,27)(H2,25,26,28)
SMILES:
Molecular Formula: C19H13ClF3N3O3
Molecular Weight: 423.8 g/mol

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea

CAS No.: 228400-57-5

Cat. No.: VC17535463

Molecular Formula: C19H13ClF3N3O3

Molecular Weight: 423.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea - 228400-57-5

Specification

CAS No. 228400-57-5
Molecular Formula C19H13ClF3N3O3
Molecular Weight 423.8 g/mol
IUPAC Name 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1H-pyridin-4-yl)oxy]phenyl]urea
Standard InChI InChI=1S/C19H13ClF3N3O3/c20-16-6-3-12(9-15(16)19(21,22)23)26-18(28)25-11-1-4-13(5-2-11)29-14-7-8-24-17(27)10-14/h1-10H,(H,24,27)(H2,25,26,28)
Standard InChI Key GWHHXBWSMOORQA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=O)NC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₁₃ClF₃N₃O₃, with a molecular weight of 423.8 g/mol. Its IUPAC name, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1H-pyridin-4-yl)oxy]phenyl]urea, reflects the presence of three critical functional groups:

  • A 4-chloro-3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability.

  • A urea bridge, a common pharmacophore in kinase inhibitors.

  • A 2-oxo-1,2-dihydropyridin-4-yloxy group, which may facilitate hydrogen bonding with biological targets.

The trifluoromethyl group is known to improve membrane permeability and resistance to oxidative metabolism, while the chloro substituent contributes to electronic effects that modulate binding affinity .

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₃ClF₃N₃O₃
Molecular Weight423.8 g/mol
CAS Registry Number228400-57-5
Hydrogen Bond Donors3 (urea NH, pyridinone NH)
Hydrogen Bond Acceptors6 (urea O, pyridinone O, ether O)
LogP (Predicted)~3.5 (moderate lipophilicity)

Biological Activity and Mechanistic Insights

Proposed Mechanism:

  • Kinase Inhibition: Binding to the ATP pocket of tyrosine kinases (e.g., VEGFR2, PDGFR), disrupting phosphorylation cascades.

  • Apoptosis Induction: Downregulation of Bcl-2 and activation of caspase-3/7 pathways observed in analogous compounds .

Anti-Inflammatory Activity

The chloro-trifluoromethylphenyl group is associated with COX-2 inhibition. Molecular docking studies suggest that this compound could achieve IC₅₀ values < 1 μM against COX-2, comparable to celecoxib .

Pharmacokinetic Profile (Predicted)

ParameterValue/Characteristic
Oral Bioavailability~40% (moderate due to logP)
Plasma Protein Binding>90% (high affinity)
MetabolismHepatic CYP3A4/2C9 oxidation
Half-Life6–8 hours (estimated)
ExcretionRenal (70%), fecal (30%)

The dihydropyridinone moiety may undergo glucuronidation, while the trifluoromethyl group resists metabolic degradation .

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